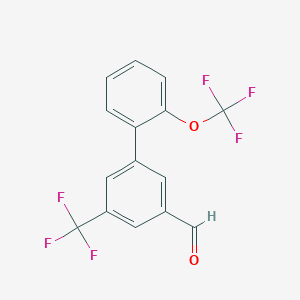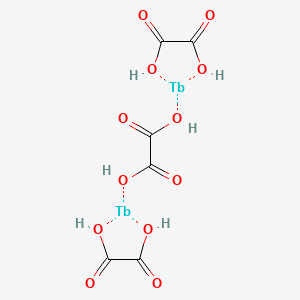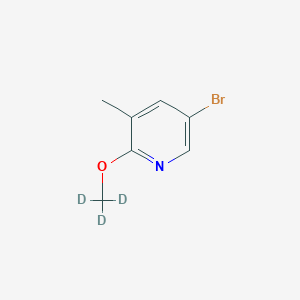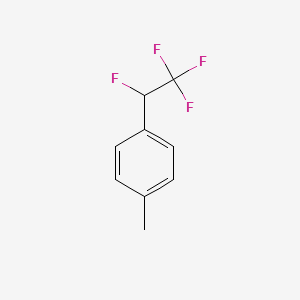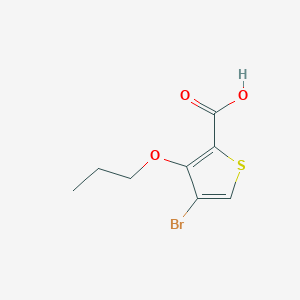
4-Bromo-3-propoxythiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-propoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C8H9BrO3S. It belongs to the class of thiophene carboxylic acids, which are known for their diverse applications in organic synthesis and material science . This compound is characterized by the presence of a bromine atom at the 4-position, a propoxy group at the 3-position, and a carboxylic acid group at the 2-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-propoxythiophene-2-carboxylic acid typically involves the bromination of 3-propoxythiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure regioselectivity . The reaction conditions often include:
- Solvent: Acetonitrile or dichloromethane
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-propoxythiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the bromine atom.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
4-Bromo-3-propoxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 4-Bromo-3-propoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-thiophenecarboxylic acid: Similar structure but lacks the propoxy group.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Contains additional functional groups, making it more versatile in synthetic applications.
Uniqueness
4-Bromo-3-propoxythiophene-2-carboxylic acid is unique due to the presence of the propoxy group, which enhances its solubility and reactivity compared to other thiophene carboxylic acids. This structural feature allows for more diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C8H9BrO3S |
|---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
4-bromo-3-propoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9BrO3S/c1-2-3-12-6-5(9)4-13-7(6)8(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
DQMMFDRNNMJWGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(SC=C1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


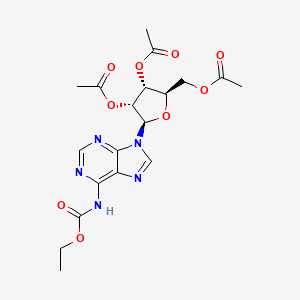
![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)
